1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A parent compound with similar structural features but lacking the specific substituents of 1,3,6-trimethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
2H-pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form, which may exhibit different biological activities.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents may enhance its binding affinity to molecular targets, increase its stability, or improve its solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24N4O2 |
---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
1,3,6-trimethyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H24N4O2/c1-10(2)22-8-6-7-17-16(21)13-9-11(3)18-15-14(13)12(4)19-20(15)5/h9-10H,6-8H2,1-5H3,(H,17,21) |
InChI Key |
LBEPRALITXKEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCCOC(C)C |
Origin of Product |
United States |
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